Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of ethyl cyanoacetate with acetone in the presence of sulfur to form the thiophene ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The resulting product is then subjected to further reactions to introduce the amino and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiophene derivatives.
Substitution: Alkylated or acylated thiophene derivatives.
Scientific Research Applications
Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-methylthiophene-3-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
Ethyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12ClNO2S |
---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
ethyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)12-4-6(7)9;/h4H,3,9H2,1-2H3;1H |
InChI Key |
OLYAZPRGVAYQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.